molecular formula C6H8O3 B144009 Furaneol CAS No. 3658-77-3

Furaneol

Cat. No. B144009
CAS RN: 3658-77-3
M. Wt: 128.13 g/mol
InChI Key: INAXVXBDKKUCGI-UHFFFAOYSA-N
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Description

Furaneol is a natural compound with oxygen atoms in ketone, hydroxyl, and ether functional groups . It is primarily associated with the odor of strawberries, but it is also found in food crops as diverse as pineapple, tomato, and buckwheat . Furaneol was first identified in 1965 as a constituent of strawberry and pineapple .


Synthesis Analysis

Furaneol is one of several products from the dehydration of glucose . Its immediate biosynthetic precursor is the glucoside, derived from dehydration of sucrose . An ETHYLENE RESPONSE FACTOR-MYB Transcription Complex regulates Furaneol biosynthesis by activating QUINONE OXIDOREDUCTASE Expression in Strawberry .


Molecular Structure Analysis

Furaneol has a molecular formula of C6H8O3 . It has an average mass of 128.126 Da and a Monoisotopic mass of 128.047348 Da .


Chemical Reactions Analysis

Furaneol is formed via multiple pathways. These pathways involve the Maillard reaction, chemical hydrolysis, enzymatic release of bound furaneol, and biosynthesis from the Maillard products .


Physical And Chemical Properties Analysis

Furaneol appears as a white to light yellow crystal or powder-like solid . It has a strong caramel flavor, aroma is fruity, fragrant coke, caramel and pineapple-like aroma . It has a melting point of 73-77 º C (lit.) .

Scientific Research Applications

Food Science and Food Processing Industry

Furaneol is an aroma compound that occurs naturally in foods and is used as an artificial flavor . It has a sweet, caramel-like, fruity smell that is believed to be associated with a planar enol-oxo group of cyclic dicarbonyl compounds . Furaneol has been detected in wines , coffee , fruits like strawberry, raspberry or pineapple , and tomatoes . It is also formed during the heat processing of sugar-containing products . Detection of furaneol is required in food analysis. It can also be used in the food industry, for example, for wine origin recognition and control of brandy age , or process control during food and beverage production .

Biosensor Development

Furaneol is widely used in the development of biosensors. For instance, disposable flexible and screen printed electrochemical aptasensors modified with Carbon Nanotubes (CNTs) or Silver Nanoparticles (AgNPs) have been developed for the detection of Furaneol . These biosensors provide a cheap and reliable alternative measurement device .

Aptamer Selection

The Capture-SELEX protocol was applied for the selection of an aptamer binding to Furaneol . Eight aptamer candidates were screened for their ability to bind to Furaneol, using three different methods . One of the candidates was further characterized as an aptamer .

Flavoring Agent

Furaneol is an important flavoring agent, which can be naturally found in different products, such as strawberries or thermally processed foods . It significantly contributes to the aroma and taste of many natural products and thermally-processed foods .

Physiological Properties

Furaneol has specific physiological properties, such as anti-infective activity (is capable of inhibiting the spread of infectious organisms or killing infectious organisms) during microbial infections in humans, protection of human erythrocyte membranes and lipoproteins against iron-induced oxidative modifications, as well as inhibition of hyperpigmentation .

Wine Fermentation

During fermentation, the Furaneol content increases more than 6.3–9.3 times compared with the content after grape juice concentration . It reaches over 84 mg/L in the approximately 45 days fermentations .

Safety and Hazards

Furaneol is harmful if swallowed or in contact with skin . It is advised to wash thoroughly after handling and not to eat, drink or smoke when using this product .

Future Directions

With the advent of synthetic biology techniques, more and more food and its ingredients will be synthesized by engineering cellular metabolic pathways . Furaneol content can be used as an important indicator of wine quality, and could be controlled by controlling the grape quality, grape juice concentration, fermentation, and wine storage .

properties

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041517
Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name (±)-Furaneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040594
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

216 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
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Solubility

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol)
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.3 (Air = 1)
Record name Dimethylhydroxy furanone
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Vapor Pressure

0.008 mm Hg at 25 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Furaneol

Color/Form

Beige powder, Colorless crystals

CAS RN

3658-77-3
Record name Furaneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3658-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Furaneol
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Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
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Record name 4-hydroxy-2,5-dimethylfuran-2(3H)-one
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Record name DIMETHYLHYDROXY FURANONE
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Record name Dimethylhydroxy furanone
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Melting Point

77-79 °C, 77 - 78 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (±)-Furaneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 48 g of sodium hydroxide and 37.2 g of ethyl 5-methyl-3,4-dihydroxy-2-furoate of 98.4% purity in 225 ml of water was allowed to stand at room temperature for 40 hours. The mixture was diluted with 200 g of water and 22.8 g of gaseous methyl bromide was added with stirring over a period of one hour at room temperature followed by an additional stirring period of two hours. The pH of the solution was adjusted to 5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 21.5 9 of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 95.3% purity (molar yield 81.4%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
22.8 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 113.4 g of sodium methylate in 750 g of methyl t-butyl ether was added at 5° C. in one hour 146 g of diethyl oxalate followed by a stirring period of one hour at 5° C. Then 204 g of diethyl 2-methyldiglycolate in two hours was added at 5° C. and the mixture was stirred for four hours at that temperature followed by a reflux period of three hours. The reaction mixture was added to 797 g of 8.9% hydrochloric acid solution at 20° C. and the pH of the resulting mixture was adjusted to 5 with 33% sodium hydroxide solution. To the separated upper layer was added with stirring 903 g of 17.8% sodium hydroxide solution at 20° C. The layers were allowed to settle and the separated lower layer was kept at 20° C. for 20 hours. Then, 200 g of water was added, 104 g of methyl bromide was introduced at 20° C. in one hour, and the mixture was stirred for another hour; and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 95 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 97.3% purity (molar overall yield 72.2%).
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
797 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
903 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 32 g of sodium hydroxide and 33 g of a mixture containing 37.1% of methyl 5-methyl-3,4-dihydroxy-2-furoate and 52.1% of ethyl 5-methyl-3,4-dihydroxy-2-furoate in 320 ml of water was allowed to stand at room temperature for 20 hours. To the resulting mixture is added at 0° C. in one hour 25.2 g of dimethyl sulphate followed by an additional stirring period of three hours at 0° C. The pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 18.1 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 88.8% purity (molar yield 76.6%).
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
33 g
Type
reactant
Reaction Step One
Name
methyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 9 g of 2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan and 5.4 g of sodium hydroxide in 50 ml of water is kept at room temperature under nitrogen for 20 hours. The reaction mixture is acidified with hydrochloric acid, then stirred at 30° C. for an hour and continuously extracted for 6 hours with ether. The ether extract is dried and the solvent is removed under vacuum, the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane. The solution is cooled to -10° C. and filtered. The solid product is dried, yielding 4.1 g (70%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan. The isolated product is identical (NMR and IR) with a sample of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan prepared from rhamnose (loc cit). M.p. 82°-84° C.
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube is placed a suspension of 34 g of sodium ethoxide in a mixture of 100 ml of dimethylformamide and 300 ml of toluene. To the stirred suspension is added at room temperature, under nitrogen, 93 g of 2-carbethoxy-5-methyl-3,4-dihydroxy-furan. Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture reaches 6.5-7.0. The solvents are removed under vacuum and the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water. The reaction mixture is kept at room temperature under nitrogen for 20 hours, acidified with hydrochloric acid and continuously extracted with ether. The ether extract is dried and the solvent removed under vacuum, the residue is recrystallized from ether, yielding 41.5 g (65%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan, m.p. 81.5°-83.1° C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furaneol
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Furaneol
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Furaneol
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Reactant of Route 6
Furaneol

Q & A

Q1: What is furaneol and what is it known for?

A1: Furaneol, chemically known as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, is a natural organic compound recognized for its potent, sweet, caramel-like aroma. [, ] It's found in various fruits like strawberries and pineapples, as well as in processed foods where it contributes significantly to their flavor profile. [, , ]

Q2: What is the molecular formula and weight of furaneol?

A2: The molecular formula of furaneol is C6H8O3, and its molecular weight is 128.13 g/mol. []

Q3: How is furaneol formed?

A3: Furaneol can be formed through several pathways:

  • Naturally: In fruits like strawberries, it’s biosynthesized from precursors like D-fructose and D-fructose 6-phosphate. []
  • Maillard Reaction: It's a common product of the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occurs during heating, contributing to the flavor and aroma of cooked foods. [, ]
  • Chemical Synthesis: One method involves using methylglyoxal as a starting material, undergoing a coupling reaction followed by cyclization to produce furaneol. []
  • Enzymatic Synthesis: Furaneol can be produced from 6-deoxyhexoses through enzymatic pathways involving aldolase and triosephosphate isomerase. [, ]

Q4: How is furaneol detected and quantified in food samples?

A4: Several methods are employed for detecting and quantifying furaneol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for precise quantification of furaneol in complex mixtures like food extracts. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a stationary phase, and a UV detector can be used for quantification. This method has been successfully applied to analyze furaneol and its derivatives in strawberries. [, ]
  • Headspace Solid-Phase Microextraction (HS-SPME): This technique involves the extraction of volatile compounds from the headspace of a sample onto a fiber coated with a suitable sorbent. The extracted compounds are then analyzed by gas chromatography. [, ]

Q5: Does the concentration of furaneol vary in different strawberry varieties?

A5: Yes, the concentration of furaneol and its derivatives (like mesifurane and furaneol glucoside) can vary significantly between different strawberry varieties. [, , ] For example, the Oso Grande variety has been reported to have the highest furaneol content at the overripe stage. []

Q6: How does furaneol contribute to the aroma of strawberries?

A6: Furaneol has a very low odor threshold in strawberries, meaning even trace amounts can be perceived. [, ] This contributes significantly to the characteristic sweet, fruity, and slightly caramel-like aroma of ripe strawberries. [, ]

Q7: How does the concentration of furaneol change during strawberry ripening and storage?

A7: The concentration of furaneol generally increases during strawberry ripening, reaching its peak at the overripe stage. [, , ] During storage, particularly at higher temperatures, the concentration of furaneol and its derivatives can fluctuate. For example, mesifurane and furaneol glucoside levels might increase while free furaneol decreases. []

Q8: Is furaneol found in other fruits besides strawberries?

A8: Yes, furaneol is also found in other fruits like pineapple, raspberry, and mango, contributing to their characteristic aromas. []

Q9: How is furaneol used in the food industry?

A9: Furaneol is a valuable flavoring agent in the food industry due to its potent and pleasant aroma. It’s used to enhance the flavor of:

  • Processed Foods: It's added to various processed foods like candies, beverages, and baked goods to impart a sweet, caramel-like flavor profile. [, , ]

Q10: Are there any safety concerns regarding the use of furaneol in food?

A10: While furaneol is generally recognized as safe for consumption, specific regulations regarding its use as a food additive may vary depending on local regulations. []

Q11: How is furaneol biosynthesized in strawberries?

A11: In strawberries, furaneol biosynthesis involves an enzyme called quinone oxidoreductase (FaQR) which catalyzes the final step in its production. [] This enzyme is regulated at the transcriptional level by a complex consisting of an ethylene response factor (FaERF#9) and an MYB transcription factor (FaMYB98). [] This complex directly binds to the FaQR promoter and activates its transcription, leading to increased furaneol biosynthesis during ripening. []

Q12: Can the biosynthesis of furaneol in strawberries be influenced by external factors?

A12: Yes, factors like ethylene treatment have been shown to influence furaneol biosynthesis in strawberries. Studies indicate that pre-climacteric ethylene treatment accelerates ripening and leads to an early increase in furaneol production. []

Q13: What is the role of furaneol O-methyltransferase in fruits like strawberries and mangoes?

A13: Furaneol O-methyltransferase is an enzyme that catalyzes the methylation of furaneol to produce mesifuran, another important flavor compound. [, ] This enzyme has been isolated and characterized from both strawberries and mangoes, indicating its role in diversifying the flavor profiles of these fruits. [, ]

Q14: Can furaneol be used for applications beyond flavoring?

A14: Research suggests that furaneol might possess other potential properties:

  • Antimicrobial Activity: Studies have shown that furaneol exhibits a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, highlighting its potential as a therapeutic agent. []
  • Dental Applications: Experimental light-cured antibacterial dental cements containing furaneol have been developed, demonstrating its potential in dental materials. []

Q15: Are there any analytical challenges associated with furaneol analysis?

A15: Yes, analyzing furaneol in complex matrices like strawberries can be challenging due to its:

  • High Polarity: Its polar nature makes it challenging to extract and analyze using conventional methods. [, ]
  • Matrix Interactions: Furaneol can strongly interact with components of the food matrix, making its extraction and accurate quantification difficult. []

Q16: Have any sensors been developed for specific detection of furaneol?

A16: Yes, researchers have developed:

  • Molecularly Imprinted Polymer (MIP)-based Sensors: These sensors utilize MIPs that can selectively bind to furaneol, allowing for its detection in complex mixtures like strawberry samples. [, ]
  • Aptamer-based Sensors: Aptamers, single-stranded DNA or RNA molecules that bind specifically to a target molecule, have been developed against furaneol. These aptamers have been used to develop sensors for detecting furaneol in various applications, including food analysis. [, ]

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